molecular formula C27H31N3O6S B11538679 N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11538679
M. Wt: 525.6 g/mol
InChI Key: SAYLOUGZZFTHEB-TURZUDJPSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, propoxy, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Formation of the sulfonamide intermediate: The hydrazone intermediate is then reacted with benzenesulfonyl chloride to form the sulfonamide intermediate.

    Final coupling reaction: The sulfonamide intermediate is then coupled with 2-methoxybenzylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide may include other sulfonamide derivatives with similar functional groups. Examples of similar compounds may include:

  • N-({N’-[(E)-(3-Methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-ethoxyphenyl)benzenesulfonamide
  • N-({N’-[(E)-(3-Ethoxy-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-propoxyphenyl)benzenesulfonamide

Uniqueness

The uniqueness of N-({N’-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique reactivity and potential applications. The presence of ethoxy, propoxy, methoxy, and sulfonamide groups in the same molecule may result in unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H31N3O6S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H31N3O6S/c1-4-17-36-25-16-15-21(18-26(25)35-5-2)19-28-29-27(31)20-30(23-13-9-10-14-24(23)34-3)37(32,33)22-11-7-6-8-12-22/h6-16,18-19H,4-5,17,20H2,1-3H3,(H,29,31)/b28-19+

InChI Key

SAYLOUGZZFTHEB-TURZUDJPSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)OCC

Origin of Product

United States

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